molecular formula C14H20N2O10 B13413664 3-beta-D-Ribofuranosyluridine

3-beta-D-Ribofuranosyluridine

Cat. No.: B13413664
M. Wt: 376.32 g/mol
InChI Key: MGZQQQIXHKHRJT-JXHPLLHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-beta-D-Ribofuranosyluridine is a nucleoside analog of significant interest in biochemical and pharmacological research due to its structural relationship with biologically active compounds. This compound shares a core ribofuranosyluridine structure with other nucleoside analogs, such as showdomycin, which are known to be valuable tools for studying enzyme mechanisms and protein interactions. Showdomycin, for instance, is recognized for its antitumor and antimicrobial properties and functions as a sulfhydryl-reactive agent that can form covalent bonds with cysteine residues in enzyme active sites, thereby inhibiting their activity . Related ribofuranosyl structures are also investigated as key synthetic fragments of complex natural products, such as hellecaucaside A, highlighting the relevance of this chemical class in natural product chemistry and synthesis . Researchers utilize this compound and its analogs to probe nucleotide-processing enzymes, develop enzyme inhibitors, and explore novel mechanisms of action in cancer and microbiology research . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O10

Molecular Weight

376.32 g/mol

IUPAC Name

1,3-bis[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H20N2O10/c17-3-5-8(20)10(22)12(25-5)15-2-1-7(19)16(14(15)24)13-11(23)9(21)6(4-18)26-13/h1-2,5-6,8-13,17-18,20-23H,3-4H2/t5-,6-,8-,9-,10-,11-,12-,13-/m1/s1

InChI Key

MGZQQQIXHKHRJT-JXHPLLHESA-N

Isomeric SMILES

C1=CN(C(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CN(C(=O)N(C1=O)C2C(C(C(O2)CO)O)O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Chemical Synthesis Methodologies for 3 Beta D Ribofuranosyluridine and Its Analogs

General Synthetic Strategies for Disaccharide Nucleosides

The creation of disaccharide nucleosides, which are characterized by an extra carbohydrate residue linked to a nucleoside's hydroxyl group via an O-glycosidic bond, can be approached through two primary routes. nih.gov The first involves the coupling of a protected disaccharide with a derivative of a heterocyclic base. nih.govresearchgate.net The second, and often more direct when a natural nucleoside is part of the target molecule, is the O-glycosylation of a partially protected nucleoside with an activated monosaccharide. nih.govresearchgate.netrsc.org Several strategies have been reported for the synthesis of disaccharide nucleosides, including enzymatic O-glycosylation, chemical N-glycosylation, and chemical O-glycosylation. researchgate.netnih.gov Chemical O-glycosylation is frequently favored for its potential in large-scale synthesis and for achieving higher chemical yields compared to N-glycosylation. nih.govnih.gov

A significant challenge in the chemical O-glycosylation of nucleosides is the presence of multiple reactive sites, including the hydroxyl groups of the sugar moiety and the Lewis basic sites on the nucleobase itself. nih.govnih.gov The nucleobase can often be more nucleophilic than the desired hydroxyl group, leading to undesired side reactions. nih.gov To circumvent this, strategic use of protecting groups and specific activation methods is essential for achieving regioselectivity and high yields. researchgate.netresearchgate.net

N-Glycosylation Approaches in Nucleoside Synthesis

N-glycosylation is a fundamental method for the synthesis of nucleosides, involving the formation of a bond between the anomeric carbon of a sugar and a nitrogen atom of a heterocyclic base. researchgate.net The most prevalent method is the Vorbrüggen glycosylation, a variation of the silyl-Hilbert-Johnson reaction. This approach typically involves the reaction of a silylated heterocyclic base with a protected sugar acetate (B1210297) in the presence of a Lewis acid, such as tin tetrachloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method is valued for its mild reaction conditions and its ability to overcome the insolubility issues associated with heterocyclic bases and their metal salts.

While highly effective for creating the primary nucleoside structure, the N-glycosylation approach to forming disaccharide nucleosides is a multi-step process. It necessitates the initial synthesis of the disaccharide, which is then appropriately protected before being coupled with the heterocyclic base. rsc.org Although this method has been used to synthesize most nucleoside antibiotics, it can be a lengthy process due to the steps required to prepare the disaccharide component. rsc.org

Recent advancements in N-glycosylation include the development of highly efficient gold(I)-catalyzed approaches using stable glycosyl (Z)-ynenoates as donors. This method has shown broad applicability for the synthesis of a variety of pyrimidine (B1678525) and purine (B94841) nucleosides with high yields. Another strategy involves the use of thioglycosides as donors, which can be activated with reagents like N-iodosuccinimide (NIS) and triflic acid (HOTf) to react with silylated nucleobases, offering good yields and stereoselectivity.

O-Glycosylation Methods for Disaccharide Nucleoside Formation

O-glycosylation methods are central to the synthesis of disaccharide nucleosides from pre-existing nucleoside building blocks. researchgate.netresearchgate.netnih.gov This strategy involves forming an O-glycosidic bond between a hydroxyl group of a nucleoside and an activated monosaccharide, known as a glycosyl donor. rsc.org Chemical O-glycosylation is often considered an efficient route for the stereoselective and large-scale production of these complex molecules. researchgate.net However, the process requires careful management of protecting groups to ensure that the glycosylation occurs at the desired position on the nucleoside's sugar moiety. researchgate.netresearchgate.net

The success of O-glycosylation is highly dependent on the choice of glycosyl donor, the activating promoter, and the reaction conditions. Common glycosyl donors include thioglycosides, glycosyl acetates, and trichloroacetimidates. nih.gov The activation of these donors, typically with a promoter system, generates a reactive electrophilic species at the anomeric carbon, which then reacts with the nucleophilic hydroxyl group of the nucleoside acceptor.

One of the foundational strategies for synthesizing disaccharide nucleosides involves the coupling of a fully formed, protected disaccharide with a heterocyclic base derivative. researchgate.netrsc.org This approach is a specific application of the broader N-glycosylation methods. A key advantage is that the stereochemistry of the disaccharide is established before its attachment to the nucleobase.

This method typically follows the principles of the Vorbrüggen reaction, where the heterocyclic base is silylated to enhance its nucleophilicity and solubility. rsc.org The protected disaccharide, activated at its anomeric center (for instance, as a glycosyl halide or acetate), is then introduced in the presence of a Lewis acid promoter. rsc.org While this method is reliable, it is often a lengthy and multi-stage process due to the necessity of first synthesizing and protecting the disaccharide. rsc.org

A more convergent and often more efficient approach to disaccharide nucleosides is the direct O-glycosylation of a suitably protected nucleoside with an activated monosaccharide (glycosyl donor). rsc.orgresearchgate.net This method significantly shortens the synthetic route by utilizing readily available natural nucleosides as starting materials. rsc.org The primary challenge in this approach is achieving regioselectivity, as the nucleoside's ribofuranose ring presents multiple hydroxyl groups (2', 3', and 5') that could potentially be glycosylated. researchgate.netnih.gov

To address this, selective protection of the hydroxyl groups is crucial. For instance, to achieve glycosylation at the 3'-position to form a compound like 3-beta-D-ribofuranosyluridine, the 2'- and 5'-hydroxyl groups would need to be protected. The choice of glycosyl donor and promoter system is also critical for the success of the reaction. Thioglycosides, activated by a combination of p-toluenesulfenyl chloride (p-TolSCl) and silver triflate (AgOTf), have been shown to be effective in the O-glycosylation of various nucleosides, including uridine (B1682114), adenosine (B11128), and cytidine, providing the corresponding disaccharide nucleosides in moderate to high yields. researchgate.net

A significant advancement in the regioselective O-glycosylation of ribonucleosides is the use of temporary protection for the 2',3'-cis-diol using boronic esters. researchgate.netnih.gov This strategy allows for the selective glycosylation of the 5'-hydroxyl group without the need for a multi-step protection-deprotection sequence for the 2' and 3' positions. researchgate.netnih.gov The ribonucleoside is treated with a boronic acid, such as 4-(trifluoromethyl)phenylboronic acid, to form a cyclic boronic ester across the 2' and 3' hydroxyls. nih.gov

This temporary protection effectively blocks the 2' and 3' positions, directing the glycosylation reaction to the primary 5'-hydroxyl group. researchgate.netnih.gov The subsequent O-glycosylation is then carried out using a glycosyl donor, such as a thioglycoside, in the presence of a promoter system like p-toluenesulfenyl chloride and silver triflate. researchgate.netnih.gov This method has been successfully applied to a variety of nucleosides, including uridine, adenosine, guanosine (B1672433), and cytidine, to afford the corresponding 5'-O-glycosylated disaccharide nucleosides in good yields. researchgate.netnih.gov The formation of the boronic ester intermediate can be monitored by NMR spectroscopy. nih.gov Anhydrous conditions are crucial for the success of this reaction to prevent the hydrolysis of the boronic ester and the glycosyl donor. researchgate.net

Table 1: O-glycosylation of Various Nucleosides with a Thiogalactoside Donor Using Temporary Boronic Ester Protection nih.gov

EntryNucleoside AcceptorBoronic AcidProductYield (%)
1Uridine4-(Trifluoromethyl)phenylboronic acid5'-O-(2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl)uridine75
2Adenosine4-(Trifluoromethyl)phenylboronic acid5'-O-(2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl)adenosine68
3Guanosine4-(Trifluoromethyl)phenylboronic acid5'-O-(2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl)guanosine44
4Cytidine4-(Trifluoromethyl)phenylboronic acid5'-O-(2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl)cytidine51

The stereochemical outcome of the glycosylation reaction is of paramount importance in the synthesis of disaccharide nucleosides. The choice of glycosyl donor plays a critical role in controlling the stereoselectivity of the newly formed glycosidic bond. A versatile class of glycosyl donors that has emerged for the highly efficient synthesis of both O-glycosides and nucleosides are glycosyl ortho-(1-phenylvinyl)benzoates (PVB).

These donors are stable, readily prepared, and can be activated under mild conditions using inexpensive and readily available promoters. The glycosylation protocol using PVB donors has been shown to have a broad substrate scope, producing glycosides in good to excellent yields. This methodology has been successfully applied to the one-pot synthesis of bioactive oligosaccharides and the efficient synthesis of nucleoside drugs. The versatility of PVB donors makes them suitable for complex glycan assembly, including orthogonal one-pot glycosylation strategies. This approach can accelerate the synthesis process and avoid issues that can arise with other donors, such as thioglycosides.

O-Glycosylation of Nucleosides with Activated Monosaccharides

Synthesis of Specific Ribofuranosyluridine Derivatives and Fluorescent Analogs

The chemical synthesis of specific derivatives of this compound often involves multi-step procedures starting from protected nucleosides. A notable example is the creation of novel fluorescent nucleosides, such as 3-beta-D-ribofuranosylpyrazolo(3,2-i) purine and its 9-substituted derivatives. nih.govacs.org The synthesis of these compounds begins with a fully protected 3-beta-D-ribofuranosyl(3,2-i)purine-9-carboxyamide, which then undergoes bromodeamidation (ipso bromination) to yield various substituted analogs, including bromo, nitro, and amino compounds. nih.gov

Another approach to synthesizing derivatives involves the ring-opening of complex heterocyclic systems. For instance, the adduct 3-beta-D-ribofuranosyl-3,7,8,9-tetrahydropyrimido[1,2-i]purin-8-ol, which can be obtained from adenosine and epichlorohydrin, undergoes ring fission under basic conditions. nih.gov This reaction initially opens the pyrimidine unit to form 2-(5-amino-1-beta-D-ribofuranosyl-imidazol-4-yl)-1,4,5,6-tetrahydropyrimidin-5-ol. nih.gov Further reaction of this intermediate with reagents like carbon disulfide (CS₂) or nitrous acid (HNO₂) can lead to ring-closure, forming thione and triazine derivatives, respectively. nih.gov

Chemo-enzymatic methods have also been effectively employed in the synthesis of 3-beta-D-ribofuranosyl purine derivatives. One such method is enzymatic transglycosylation, where a donor sugar moiety is transferred to a different base. For example, 9-(3-Deoxy-beta-D-erythro-pentofuranosyl)-2,6-diaminopurine has been synthesized using 3'-deoxycytidine (B105747) as the sugar donor and 2,6-diaminopurine (B158960) as the acceptor. nih.govresearchgate.net This product can then be chemically converted into other derivatives like 3'-deoxyguanosine (B57647) and 9-(3-deoxy-beta-D-erythro-pentofuranosyl)-2-fluoroadenine. nih.gov

The synthesis of pyrimidine nucleoside analogs has also been explored. For instance, 2-amino-6-methylthio-3-(β-D-ribofuranosyl)pyrimidin-4-one and its isomer have been synthesized, with subsequent dethiation yielding 2-amino-3-(β-D-ribofuranosyl)pyrimidin-4-one. rsc.org

Below is a table summarizing various synthesized derivatives and the methodologies employed.

Derivative/AnalogStarting MaterialKey Synthetic MethodReference
3-beta-D-ribofuranosylpyrazolo(3,2-i) purine (and 9-substituted derivatives)Fully protected 3-beta-D-ribofuranosyl(3,2-i)purine-9-carboxyamideBromodeamidation (ipso bromination) nih.gov
2-thio- and 2-aza-adenosine derivatives3-beta-D-ribofuranosyl-3,7,8,9-tetrahydropyrimido[1,2-i]purin-8-olRing-opening and subsequent ring-closure reactions nih.gov
9-(3-Deoxy-beta-D-erythro-pentofuranosyl)-2,6-diaminopurine3'-deoxycytidine and 2,6-diaminopurineEnzymatic transglycosylation nih.govresearchgate.net
2-amino-3-(β-D-ribofuranosyl)pyrimidin-4-one2-amino-6-methylthio-3-(β-D-ribofuranosyl)pyrimidin-4-oneDethiation rsc.org
5-fluoropyrimidine nucleosides of 3-deoxy-beta-D-ribofuranose1-O-Acetyl-2,5-di-O-p-chlorobenzoyl-3-deoxy-D-ribofuranose and silylated pyrimidinesCoupling with trimethylsilyl trifluoromethanesulfonate (TMS-triflate) nih.gov

Advancements and Challenges in the Chemical Synthesis of Complex Disaccharide Nucleosides

The synthesis of complex disaccharide nucleosides, which contain an additional sugar moiety linked to the primary nucleoside, presents a higher level of synthetic complexity. researchgate.net These syntheses are marked by both significant advancements in methodologies and persistent challenges that researchers continue to address. rsc.orgresearchgate.net

One of the foremost challenges is achieving stereoselective formation of the glycosidic bond between the two sugar units. rsc.orgnih.gov The stereochemical outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the protecting groups, the reactivity of the glycosyl donor and acceptor, the promoter used, and the solvent. rsc.org For example, the presence of a participating protecting group at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside. nih.gov

Protecting group strategy is another critical and challenging aspect of disaccharide nucleoside synthesis. acs.org The numerous hydroxyl groups on both sugar moieties require a carefully orchestrated sequence of protection and deprotection steps to ensure that the desired hydroxyl group on the acceptor nucleoside is selectively glycosylated. rsc.orgnih.gov The use of orthogonal protecting groups, which can be removed under different conditions, is a key strategy to manage this complexity. Furthermore, the basicity of the nucleobase can interfere with acid-promoted glycosylation reactions, a phenomenon sometimes referred to as "promoter poisoning". nih.govacs.org This can necessitate the use of excess glycosyl donor or the development of alternative activation methods. mdpi.comsemanticscholar.org Potential side reactions, such as depurination (cleavage of the bond between the base and the ribose sugar), can also occur under acidic conditions. mdpi.com

A summary of the key advancements and challenges is presented in the table below.

Aspect of SynthesisAdvancementsChallengesReferences
Glycosylation Development of novel glycosylation methods (e.g., using thioglycosides, phenyl selenoglycosides). sfu.ca Chemo-enzymatic synthesis using glycosyltransferases for high selectivity. nih.govAchieving high stereoselectivity (anomeric control). rsc.orgnih.gov Influence of multiple factors (solvent, protecting groups, etc.) on stereochemical outcome. rsc.orgmdpi.com rsc.orgnih.govnih.govmdpi.comsfu.ca
Protecting Groups Use of orthogonal protecting groups for selective manipulation. One-pot protection/deprotection strategies. nih.gov Temporary protection of diols (e.g., with boronic esters) to direct glycosylation. mdpi.comComplex multi-step protection and deprotection sequences are often required. rsc.orgacs.org rsc.orgacs.orgnih.govmdpi.com
Side Reactions Development of milder reaction conditions to minimize side reactions.Potential for depurination under acidic conditions. mdpi.com Neutralization of acid promoters by the nucleobase ("promoter poisoning"). nih.govacs.orgmdpi.com nih.govacs.orgmdpi.com

Enzymatic and Biochemical Pathways Associated with 3 Beta D Ribofuranosyluridine

Biosynthesis Pathways of Disaccharide Nucleosides in Biological Systems

The biosynthesis of disaccharide nucleosides is a complex process that involves the enzymatic modification of existing nucleosides. These pathways are crucial for the production of a variety of biologically active compounds.

Post-transcriptional modifications are chemical alterations to RNA molecules after they have been transcribed from DNA. wikipedia.org These modifications are critical for the proper functioning of RNA and can include the addition of a 5' cap, a 3' polyadenylated tail, and RNA splicing. wikipedia.orgnowgonggirlscollege.co.in One such modification is ribosylation, the addition of a ribose moiety, which can influence tRNA discrimination and is crucial for the accuracy and efficiency of protein translation. biologists.com

ADP-ribosylation is a well-studied form of ribosylation where an ADP-ribose moiety is transferred from NAD+ to a target molecule. oup.comnih.gov This process is catalyzed by enzymes such as PARPs and TRPT1 and can regulate various cellular functions, including enzymatic activity and protein-protein interactions. oup.com While traditionally viewed as a protein modification, recent evidence suggests that various RNA species in human cells are also ADP-ribosylated. oup.com This modification of cellular RNA is mediated by several transferases, including TRPT1, PARP10, PARP11, PARP12, and PARP15, and is reversed by hydrolases like TARG1, PARG, and ARH3. oup.com

Ribosyl transferase enzymes play a central role in the biotransformation of nucleosides by catalyzing the transfer of a ribosyl group from a donor molecule to an acceptor. wikipedia.org These enzymes are part of the glycosyltransferase family and are essential for the synthesis of various nucleoside derivatives. wikipedia.org The biosynthesis of the disaccharide-containing nucleoside core of some antibiotics involves enzymes that catalyze the reversible conversion of amino acids and have been shown to facilitate an aldol-type reaction with aldehydes to produce β-hydroxy-α-amino acids. researchgate.net

Nucleoside-specific glycosyltransferases (NSGTs) utilize nucleosides and nucleotide-activated sugars as substrates to produce nucleoside disaccharides. acs.org For instance, some NSGTs exhibit activity with purine (B94841) nucleosides like adenosine (B11128) and guanosine (B1672433) but not with pyrimidine (B1678525) nucleosides such as uridine (B1682114) and cytidine. acs.org The enzyme responsible for ribose conjugation is proposed to be adenosine diphosphate (B83284) (ADP)-ribosyltransferase, which transfers ADP from NAD+ or NADP+ to a xenobiotic substrate, followed by phosphatase hydrolysis. researchgate.net This process, similar to glucuronidation or glycosylation, results in the formation of more polar metabolites. researchgate.net

Investigations into Enzymatic Interactions of Ribofuranosyluridine Derivatives

Derivatives of ribofuranosyluridine are valuable tools for investigating the interactions between enzymes and their substrates, providing insights into the mechanisms of nucleic acid metabolism. biologiachile.clresearchgate.net

The substrate specificity of enzymes that act on disaccharide nucleosides is a key area of research. For example, sugar beet α-glucosidase, a member of glycoside hydrolase family 31, displays a preference for long malto-oligosaccharides. nih.gov Structural and mutational analyses have revealed that specific residues in the N-loop of the enzyme are crucial for this long-chain specificity. nih.gov

In the context of nucleoside disaccharide synthesis, certain nucleoside-specific glycosyltransferases show a preference for purine nucleosides over pyrimidine nucleosides. acs.org The synthesis of disaccharide nucleosides can be achieved through various chemical and enzymatic methods, with enzymatic O-glycosylation being one of the reported strategies. mdpi.com The temporary protection of the 2',3'-cis-diol of ribonucleosides with a boronic ester allows for regioselective O-glycosylation of the 5'-hydroxyl group to produce disaccharide nucleosides. mdpi.comnih.gov

Table 1: Enzyme Specificity in Disaccharide Nucleoside Synthesis

Enzyme/System Substrate(s) Product(s) Key Findings Reference(s)
Nucleoside-Specific Glycosyltransferases (NSGTs) Adenosine, Guanosine Adenosine glucose Active with purine nucleosides, inactive with pyrimidine nucleosides. acs.org
Sugar Beet α-Glucosidase Malto-oligosaccharides Glucose Higher kcat/Km for longer malto-oligosaccharides. nih.gov

Modified nucleosides, including ribofuranosyluridine derivatives, serve as valuable probes for studying the enzymes involved in nucleic acid metabolism. biologiachile.clresearchgate.net These probes can be used to investigate the structure and function of enzymes such as nucleases, which are responsible for breaking down nucleic acids. nih.gov Chemical reagents and enzymes are used to probe RNA secondary and tertiary structure through footprinting methods. nih.gov

A ribose residue inserted between the 3'-OH of one nucleotide and the 5'-phosphate group of the next can act as a site-specific cleavage site within DNA. oup.com This modification does not disrupt helix formation and protects the DNA from cleavage by restriction enzymes. oup.com Furthermore, tricyclic analogs of purine bases and their glycosides are utilized as fluorescent probes to study the structure and function of enzymes related to nucleic acid metabolism. mdpi.com

Affinity labeling is a technique used to identify and study the active sites of enzymes. biologiachile.clbiologiachile.cl Modified nucleosides that are structurally similar to the natural substrate can be used as affinity labels. biologiachile.clnih.gov These labels bind to the active site and form a covalent bond with a nearby amino acid residue, allowing for the identification of key residues involved in substrate binding and catalysis. biologiachile.clbiologiachile.cl

Periodate-oxidized nucleotides are a class of compounds that can act as affinity labels for enzymes. biologiachile.cl The oxidation of ribonucleotides cleaves the ribose ring, creating a dialdehyde (B1249045) derivative that can react with primary amines on the enzyme. biologiachile.cl Another example is the use of 2-[(4-Bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate (2-BDB-TAMP) as a reactive analog of adenylosuccinate to function as an affinity label for adenylosuccinate lyase. acs.org This reagent binds to the active site and causes irreversible inactivation of the enzyme. acs.org

Table 2: Modified Nucleosides as Affinity Labels

Modified Nucleoside Target Enzyme(s) Mechanism of Action Key Findings Reference(s)
Periodate-oxidized nucleotides Kinases, Dehydrogenases Forms a dialdehyde derivative that reacts with enzyme's amino groups. Behaves as affinity labels, though some non-specific reactions are reported. biologiachile.cl
Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP) Kinases, Dehydrogenases Binds tightly and exhibits greater specificity of labeling. Potent inhibitor of several nucleotide-binding enzymes. nih.gov

Role in General Biochemical Pathways (e.g., Nucleotide Metabolism, Carbohydrate Metabolism)

3-beta-D-Ribofuranosyluridine is a disaccharide nucleoside, a class of compounds that feature an additional carbohydrate moiety linked to a standard nucleoside. researchgate.net Structurally, it consists of a uridine molecule connected to a second ribofuranose sugar via an O-glycosidic bond. researchgate.netrsc.org While detailed research on the specific metabolic fate of this compound is limited, its potential role in biochemical pathways can be inferred from its constituent parts—uridine and ribose—and the known metabolism of structurally similar compounds.

Disaccharide nucleosides and their derivatives are recognized as valuable tools for investigating the enzymes involved in nucleic acid metabolism. researchgate.net The presence of an additional sugar moiety makes their properties similar to both carbohydrates and nucleosides, suggesting potential interaction with enzymes from both metabolic domains. researchgate.net

Potential Role in Nucleotide Metabolism

The primary route for the metabolism of exogenous nucleosides or those derived from nucleic acid degradation is the nucleotide salvage pathway. wikipedia.orgnih.gov This pathway is more energy-efficient than de novo synthesis, which builds nucleotides from simple precursors. nih.govcreative-proteomics.com It is plausible that this compound enters pyrimidine metabolism via this route.

The initial step would likely involve the enzymatic cleavage of the O-glycosidic bond linking the two ribose sugars. This hydrolysis would yield uridine and a molecule of ribose.

Uridine Salvage : Once released, uridine can be recycled into the nucleotide pool. The enzyme uridine phosphorylase can convert uridine and phosphate (B84403) into uracil (B121893) and ribose-1-phosphate. Alternatively, and more directly, uridine kinase can phosphorylate uridine to form uridine monophosphate (UMP). wikipedia.org UMP is a key precursor for all other pyrimidine nucleotides, including UTP (for RNA synthesis) and, after further conversions, dTMP (for DNA synthesis). creative-proteomics.com The balance between nucleotide degradation and salvage is crucial for maintaining cellular nucleotide pools, and enzymes like uridine ribohydrolase play a key role in this process by breaking down uridine into uracil. nih.gov

Potential Role in Carbohydrate Metabolism

The ribose molecules that constitute this compound can be integrated into central carbohydrate metabolism.

Pentose (B10789219) Phosphate Pathway (PPP) : The ribose released from the hydrolysis of this compound can be phosphorylated by a kinase to form ribose-5-phosphate. Ribose-5-phosphate is a central intermediate in the pentose phosphate pathway. nih.gov The PPP runs parallel to glycolysis and is critical for generating NADPH, which is required for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. bu.edu The intermediates of the PPP, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can also enter the glycolytic pathway, allowing the carbon skeleton of the ribose to be used for energy generation (ATP production) or the synthesis of other biomolecules. ttuhsc.eduuomustansiriyah.edu.iq

The table below summarizes the likely metabolic fate of the components of this compound following its initial hydrolysis.

Table 1: Potential Metabolic Pathways for the Constituents of this compound
ComponentMetabolic PathwayKey Enzyme(s)Primary Product(s)Metabolic Significance
UridinePyrimidine Salvage PathwayUridine KinaseUridine Monophosphate (UMP)Precursor for RNA synthesis (UTP, CTP) and DNA synthesis (dTTP). wikipedia.orgcreative-proteomics.com
Uridine PhosphorylaseUracil + Ribose-1-PhosphateUracil can be degraded or salvaged; Ribose-1-phosphate enters carbohydrate metabolism. wikipedia.org
RibosePentose Phosphate PathwayRibokinase (generic kinase)Ribose-5-PhosphatePrecursor for nucleotide synthesis; generates NADPH; can be converted to glycolytic intermediates. bu.edu

Although direct enzymatic studies on this compound are not extensively documented, research on related compounds provides insight. For example, a phosphoramidite (B1245037) derivative of a similar molecule, 3'-O-β-D-ribofuranosyl thymidine (B127349), was successfully incorporated into oligonucleotides, demonstrating that enzymes of the DNA synthesis machinery can recognize and process such disaccharide structures. researchgate.net This suggests that this compound could act as a substrate for various enzymes active on nucleic acids, such as polymerases, nucleases, or glycosylases. epo.org

Molecular Mechanisms and Functional Roles of 3 Beta D Ribofuranosyluridine in Cellular Systems

Integration into Biopolymer Structures (e.g., tRNA, Poly(ADP-Ribose)) and their Functional Implications

The incorporation of modified nucleosides into biopolymers like transfer RNA (tRNA) is a critical aspect of cellular function, influencing their structure, stability, and interaction with other molecules. While the direct integration of 3-beta-D-Ribofuranosyluridine into tRNA is not extensively documented, the presence of structurally related sugar-modified nucleosides, such as 2'-O-beta-D-ribofuranosyl nucleosides, has been identified in tRNA. nih.gov These modifications can impact the dynamics of the tRNA fold and its recognition by enzymes like aminoacyl-tRNA synthetases and ribosomes. nih.gov

The cloverleaf secondary structure of tRNA is well-established, featuring several loops and stems. slideshare.net Modifications within these structures, particularly in the anticodon loop, are crucial for accurate decoding of messenger RNA (mRNA) codons. slideshare.netnih.gov The T loop of tRNA, for instance, often contains modified nucleosides. nih.gov The introduction of modified nucleotides can influence the structural dynamics of the entire tRNA molecule, which is essential for its biological function as an amino acid carrier during protein synthesis. nih.gov

Regarding poly(ADP-ribose) (PAR), a complex biopolymer involved in cellular processes like DNA repair and signaling, it is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). explorationpub.com PAR consists of repeating ADP-ribose units. explorationpub.com While direct incorporation of this compound into the PAR chain is not a known primary mechanism, uridine (B1682114) derivatives can influence the metabolic pathways that provide precursors for NAD+ and, consequently, PAR synthesis. researchgate.net Uridine plays a role in pyrimidine (B1678525) metabolism, which is interconnected with the pathways that generate the building blocks for coenzymes like NAD+. researchgate.net

The functional implications of such modifications are significant. In tRNA, they contribute to the fine-tuning of its structure, ensuring proper folding and interaction with the ribosome, thereby maintaining the fidelity of translation. nih.govnih.gov The stability and recognition of tRNA are paramount for the accurate synthesis of proteins.

BiopolymerPotential Integration/Influence of Uridine DerivativesFunctional Implications
tRNA Presence of sugar-modified nucleosides like 2'-O-beta-D-ribofuranosyl nucleosides. nih.govInfluences tRNA structural dynamics, stability, and recognition by synthetases and ribosomes, impacting translational fidelity. nih.govnih.gov
Poly(ADP-Ribose) Indirect influence through metabolic pathways providing precursors for NAD+ synthesis. explorationpub.comresearchgate.netModulation of cellular processes regulated by PAR, such as DNA repair and signal transduction. explorationpub.com

Influence on Translational Fidelity and Ribosome Assembly Mechanisms

Translational fidelity, the accuracy with which the genetic code in mRNA is translated into the amino acid sequence of a protein, is a cornerstone of cellular homeostasis. nih.gov This process is orchestrated by the ribosome, a complex machinery composed of ribosomal RNA (rRNA) and proteins. khanacademy.org While a direct, specific role for this compound in modulating translational fidelity is not prominently described in scientific literature, the modification of tRNA and rRNA with uridine derivatives, such as pseudouridine, has profound effects. nih.gov

Pseudouridine, an isomer of uridine, is the most abundant RNA modification and is found in tRNA and rRNA across all domains of life. nih.gov Its presence can stabilize RNA structures and influence interactions with other molecules. nih.gov Modifications in the anticodon loop of tRNA, for example, are critical for the correct recognition of mRNA codons, directly impacting the accuracy of amino acid incorporation. nih.gov

Ribosome assembly is a highly complex and regulated process involving the synthesis and processing of rRNA and the coordinated assembly of ribosomal proteins. nih.govembopress.org This process begins in the nucleolus and continues in the cytoplasm. nih.gov Uridine, as a fundamental component of RNA, is essential for the synthesis of the rRNA that forms the core of the ribosomal subunits. mdpi.com Any alterations in the availability or modification of uridine and its derivatives could potentially impact the rate and accuracy of ribosome biogenesis. mdpi.com For instance, the intricate processing of pre-rRNA molecules to mature 18S, 5.8S, and 28S rRNAs is a critical step that can be influenced by the presence of modified nucleosides. nih.gov

Cellular ProcessInfluence of Uridine DerivativesMechanism
Translational Fidelity Modified uridines (e.g., pseudouridine) in tRNA and rRNA can enhance accuracy. nih.govStabilization of codon-anticodon interactions and maintenance of the ribosomal reading frame. nih.govnih.gov
Ribosome Assembly Uridine is a fundamental precursor for rRNA synthesis. mdpi.comProper synthesis and processing of pre-rRNA are essential for the correct assembly of ribosomal subunits. nih.govmdpi.com

Intramolecular Cyclization Reactions of Uridine Derivatives: Formation of Cyclonucleosides

Uridine and its derivatives can undergo intramolecular cyclization reactions to form a class of compounds known as cyclonucleosides. These reactions involve the formation of an additional covalent bond between the ribose sugar moiety and the uracil (B121893) base. This process results in a more constrained and rigid molecular structure.

The cyclization can occur through various mechanisms, often involving the nucleophilic attack of a hydroxyl group on the ribose sugar at an electrophilic center on the pyrimidine ring. For example, the formation of a cyclic ester, known as a lactone, can occur through the intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule. youtube.com In the context of uridine derivatives, this can involve the 2'-hydroxyl or 5'-hydroxyl group of the ribofuranose ring attacking a position on the uracil base.

These intramolecular reactions can be influenced by factors such as the specific substituents on the uridine molecule and the reaction conditions. The resulting cyclonucleosides have distinct chemical properties compared to their parent nucleosides and have been studied for their potential roles in various biological and chemical processes.

ReactantReaction TypeProductSignificance
Uridine DerivativeIntramolecular CyclizationCyclonucleosideFormation of a constrained, rigid structure with altered chemical properties.

Modulation of Cellular Pathways through Uridine-Derived Compounds (excluding direct therapeutic effects or detailed biological activity results)

Uridine and its derivatives play a pivotal role in a multitude of cellular pathways, acting as fundamental building blocks and signaling molecules. nih.gov Their influence extends beyond their primary role in nucleic acid synthesis to the modulation of key metabolic and signaling cascades. nih.govresearchgate.net

One of the central roles of uridine is in the synthesis of uridine diphosphate (B83284) glucose (UDPG), a critical intermediate in glycogen (B147801) synthesis. nih.gov Through the hexosamine biosynthetic pathway, uridine contributes to the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for O-GlcNAcylation. nih.gov This post-translational modification of proteins can alter their function and is involved in various signaling pathways, including those related to nutrient sensing and stress responses. nih.gov

The modulation of these pathways by uridine-derived compounds is a complex process that highlights the integral role of these molecules in maintaining cellular homeostasis.

Cellular PathwayModulating Uridine-Derived Compound/ProcessCellular Function
Glycogen Synthesis Uridine Diphosphate Glucose (UDPG)Storage of glucose in the form of glycogen. nih.gov
O-GlcNAcylation UDP-N-acetylglucosamine (UDP-GlcNAc)Post-translational modification of proteins, affecting their function and stability. nih.gov
MAPK Signaling UridineRegulation of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov
NF-κB Signaling UridineControl of inflammatory and immune responses. nih.gov
Lipid and Glucose Homeostasis Uridine and its metabolitesMaintenance of metabolic balance within the cell. nih.govresearchgate.net

Structural Analysis and Conformational Studies of 3 Beta D Ribofuranosyluridine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the intricate structural details of nucleosides like uridine (B1682114). These techniques provide valuable information about the connectivity of atoms, the geometry of the molecule, and the electronic environment of the constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a detailed picture of the uridine molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of uridine provides information about the chemical environment of each hydrogen atom. The chemical shifts of the protons in the ribose sugar moiety and the uracil (B121893) base are distinct and can be used to identify the different parts of the molecule. For instance, the anomeric proton (H1') of the ribose ring typically appears as a doublet, with its coupling constant providing information about the conformation of the glycosidic bond.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each carbon atom in the uridine molecule gives a distinct signal, allowing for the complete assignment of the carbon framework.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms.

COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. This helps to trace the proton networks within the ribose and uracil rings.

HSQC spectra reveal correlations between protons and their directly attached carbons, providing a direct link between the ¹H and ¹³C assignments.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and the glycosidic bond.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts of Uridine in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1'5.90C1'
H2'4.36C2'
H3'4.24C3'
H4'4.14C4'
H5'3.93C5'
H5''3.82
H55.92C5
H67.90C6
C2
C4

Data sourced from ChemicalBook and PubChem and may vary slightly depending on experimental conditions.

High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a molecule. For 3-beta-D-ribofuranosyluridine, HRMS provides an accurate mass measurement, confirming its molecular formula as C₉H₁₂N₂O₆.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments provide valuable information about the structure of the molecule through fragmentation analysis. When subjected to collision-induced dissociation, the protonated or deprotonated uridine molecule breaks apart in a predictable manner, yielding characteristic fragment ions. The fragmentation pattern of uridine in negative ion mode often involves the cleavage of the glycosidic bond, resulting in the separation of the uracil base and the ribose sugar moiety. Further fragmentation of the sugar portion is also observed. Analyzing these fragmentation pathways helps to confirm the identity and structure of the molecule.

Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of uridine displays characteristic absorption bands corresponding to the various functional groups present in the molecule. For example, strong bands are observed for the O-H stretching of the hydroxyl groups on the ribose ring, the N-H stretching of the uracil ring, and the C=O stretching of the carbonyl groups in the uracil base. The region of the spectrum between 1500 and 500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the uridine molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Uridine exhibits a characteristic UV absorption maximum

Computational Modeling Approaches for Conformational Analysis

Molecular Dynamics Simulations for Conformational Stability and Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing for the observation of molecular motion and interactions over time. For nucleoside analogs like this compound, MD simulations are instrumental in determining the stability of different conformations and in modeling how these molecules interact with biological targets such as enzymes.

Conformational Stability:

The stability of this compound is largely dictated by the puckering of its ribofuranose ring and the orientation of the uracil base relative to the sugar, defined by the glycosidic torsion angle (χ). MD simulations of uridine and its derivatives consistently show a dynamic equilibrium between various puckered states of the ribose sugar, primarily the C2'-endo and C3'-endo conformations. The energy landscape of these conformations is influenced by factors such as solvent interactions and the presence of modifications on the sugar or base.

For this compound, where the ribose is attached to the N3 position of the uracil base, steric hindrance and altered electronic properties compared to the natural N1 linkage would likely influence the preferred conformational states. Simulations would be expected to reveal the energetic favorability of syn versus anti conformations of the nucleobase.

Ligand-Enzyme Interactions:

Understanding the interaction of this compound with enzymes is critical for elucidating its potential biological functions and for drug design. MD simulations can model the binding of this nucleoside to the active site of an enzyme, providing detailed information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These simulations can also calculate the binding free energy, offering a quantitative measure of the binding affinity.

Interactive Data Table: Key Parameters from Hypothetical MD Simulations of this compound

Simulation ParameterValue/RangeSignificance
Ribose PuckerC2'-endo / C3'-endoInfluences the overall shape of the nucleoside and its incorporation into nucleic acids.
Glycosidic Torsion Angle (χ)syn / antiDetermines the orientation of the uracil base relative to the sugar, affecting base pairing and protein interactions.
Hydrogen Bond OccupancyVariableIndicates the stability of key interactions with solvent or enzyme residues.
Root Mean Square Deviation (RMSD)LowA low RMSD value over the simulation time suggests a stable conformation.

Computational Studies on Nucleoside Conformations and their Contribution to Nucleic Acid 3D Structure

Computational studies, including quantum mechanics (QM) calculations and empirical force field methods, provide a deeper understanding of the intrinsic conformational preferences of nucleosides and how these contribute to the complex three-dimensional structures of RNA and DNA.

Nucleoside Conformations:

The conformational landscape of a nucleoside is determined by the rotational freedom around its single bonds. For this compound, key conformational parameters include the sugar pucker, the glycosidic torsion angle, and the orientation of the exocyclic 5'-hydroxymethyl group.

Quantum mechanical calculations can provide highly accurate energy profiles for these conformational changes, helping to identify the most stable states. For instance, studies on related β-D-ribofuranosides have utilized Density Functional Theory (DFT) to elucidate the factors driving furanose ring conformations, highlighting the influence of the anomeric effect and steric interactions.

Contribution to Nucleic Acid 3D Structure:

When incorporated into a nucleic acid strand, the conformational preferences of a modified nucleoside like this compound can significantly impact the local and global structure. The N3-glycosidic linkage would introduce a significant perturbation to the standard Watson-Crick base-pairing geometry, potentially leading to altered helical parameters or the formation of non-canonical structures.

Computational modeling of oligonucleotides containing such modified nucleosides can predict these structural changes. By simulating the behavior of a nucleic acid duplex or other motifs containing this compound, researchers can assess its effect on stability, flexibility, and recognition by proteins or other nucleic acids. These studies are crucial for understanding the structural consequences of nucleoside modifications in biological contexts.

Interactive Data Table: Predicted Conformational and Structural Effects of this compound

FeaturePredicted Conformation/EffectMethod of Study
Ribose Sugar PuckerPredominantly C2'-endo or C3'-endo, influenced by local environment.Quantum Mechanics, NMR Spectroscopy
Glycosidic Bond OrientationLikely restricted rotation compared to N1-glycosides, favoring specific syn or anti states.Molecular Dynamics, Steric Analysis
Impact on Duplex StabilityPotentially destabilizing due to disruption of standard base pairing.Thermal melting simulations, Free energy calculations
Local Helix GeometryIntroduction of kinks or bends in the nucleic acid backbone.3D modeling and structural analysis

Advanced Analytical Techniques for the Research and Characterization of 3 Beta D Ribofuranosyluridine

Chromatographic Separation Techniques for Complex Mixtures

The separation of 3-beta-D-Ribofuranosyluridine from intricate mixtures, such as biological fluids or reaction media, is a critical first step in its analysis. Due to its polarity, specialized chromatographic techniques are necessary to achieve adequate retention and resolution from other similar compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC)

High-Performance Liquid Chromatography (HPLC) and its higher-throughput version, Ultra-Fast Liquid Chromatography (UFLC), are foundational techniques for the analysis of nucleosides. For compounds like this compound, reversed-phase (RP) HPLC is a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. However, the high polarity of nucleosides can lead to poor retention on traditional C18 columns, necessitating modifications to the methodology.

Modern HPLC methods often employ columns with alternative stationary phases, such as those with polar end-capping or phenyl-hexyl phases, to improve the retention of polar analytes. The use of UFLC allows for significantly reduced analysis times without compromising the separation efficiency, which is crucial for high-throughput screening.

Table 1: Illustrative HPLC/UFLC Parameters for this compound Analysis

Parameter Typical Condition Rationale
Column Polar-embedded C18 or PFP (Pentafluorophenyl) phase, 2.1-4.6 mm ID, 1.7-5 µm particle size Enhances retention of polar compounds compared to standard C18 phases. Smaller particles (in UFLC) provide higher efficiency and speed.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) Provides protons for ionization in mass spectrometry and controls pH to ensure consistent analyte ionization state.
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid Organic solvent used to elute the analyte from the reversed-phase column.
Gradient Start with a low percentage of Mobile Phase B (e.g., 0-5%), gradually increasing to elute the analyte. Gradient elution is necessary to separate compounds with a range of polarities and to elute the highly polar this compound with a good peak shape.
Flow Rate 0.2 - 1.0 mL/min Adjusted based on column diameter and particle size to achieve optimal separation.

| Detector | UV-Vis (at ~260 nm) or Mass Spectrometer (MS) | Nucleosides have a characteristic UV absorbance. MS provides higher selectivity and sensitivity. |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is exceptionally well-suited for the separation of highly polar compounds like this compound. nih.govmdpi.com HILIC employs a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile. lcms.czmdpi.com A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. This mechanism provides excellent retention for compounds that are poorly retained in reversed-phase chromatography. nih.gov

HILIC is highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization. mdpi.com Different HILIC stationary phases, such as amide-bonded or zwitterionic columns, can offer unique selectivity for various modified nucleosides, allowing for the fine-tuning of separation methods. lcms.czmdpi.com

Table 2: Representative HILIC Method Parameters

Parameter Typical Condition Rationale
Column BEH Amide or BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm Amide and zwitterionic stationary phases provide strong retention and unique selectivity for polar nucleosides. lcms.czmdpi.com
Mobile Phase A 10 mM Ammonium Formate (B1220265) in Water, pH adjusted Ammonium formate is a volatile salt, making it ideal for subsequent MS detection.
Mobile Phase B Acetonitrile The main component of the mobile phase in HILIC, which is the weak solvent.
Gradient Start with a high percentage of Mobile Phase B (e.g., 90-95%), gradually decreasing to elute analytes based on increasing polarity. The opposite of a reversed-phase gradient, this allows for the controlled elution of strongly retained polar compounds.
Flow Rate 0.2 - 0.5 mL/min Typical flow rates for narrow-bore columns used in HILIC-MS applications.

| Column Temperature | 30 - 40 °C | Temperature can be optimized to improve peak shape and adjust retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. Therefore, a chemical derivatization step is mandatory to convert the non-volatile nucleoside into a thermally stable and volatile compound suitable for GC analysis. mdpi.com

The most common derivatization technique for compounds with active hydrogens (in hydroxyl and amine groups) is silylation. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com This process significantly reduces the polarity and increases the volatility of the analyte, allowing it to be analyzed by GC.

Table 3: Typical GC Analysis Workflow for this compound

Step Procedure Rationale
1. Sample Drying The sample is completely dried under a stream of nitrogen or in a vacuum concentrator. Silylation reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.
2. Derivatization The dried sample is reconstituted in a silylation reagent (e.g., MSTFA) and a catalyst (e.g., TMCS) in a suitable solvent (e.g., pyridine) and heated (e.g., 60-80 °C). This reaction replaces the four active hydrogens on the ribose and uracil (B121893) moieties of this compound with TMS groups, creating a volatile derivative.
3. GC Injection An aliquot of the derivatized sample is injected into the GC system. The volatile TMS-derivative is vaporized in the hot injector port.
4. GC Separation The derivative is separated on a capillary column (e.g., DB-5ms or HP-5ms). A temperature gradient program is used, starting at a lower temperature and ramping up to elute the compound. Separation is based on the boiling point and interaction of the derivative with the stationary phase.

| 5. Detection | A Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) is used for detection. | MS detection provides structural information and high selectivity. |

Mass Spectrometry-Based Methods for Detection and Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It offers exceptional sensitivity and selectivity, making it indispensable for the definitive identification and quantification of this compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and is a key tool for the structural characterization of analytes. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. unito.it The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification.

For nucleosides like this compound, the most common fragmentation pathway involves the cleavage of the N-glycosidic bond, which separates the ribose sugar from the uracil base.

Table 4: Predicted MS/MS Fragmentation of this compound

Ion Type Description Predicted m/z
Precursor Ion [M+H]⁺ Protonated this compound (C₉H₁₂N₂O₆) 245.07
Product Ion 1 Protonated Uracil base [BH₂]⁺ 113.04
Product Ion 2 Ribose sugar fragment [S]⁺ 133.05
Product Ion 3 Water loss from precursor ion [M+H-H₂O]⁺ 227.06

Note: Predicted m/z values are for the most common isotopes and may vary slightly based on instrument calibration and resolution.

Coupling Techniques (LC-MS, GC-MS, LC-MS/MS) for Comprehensive Profiling

The coupling of chromatographic separation with mass spectrometric detection provides a robust platform for the comprehensive analysis of this compound in complex samples.

GC-MS: Following the derivatization described in section 7.1.3, GC-MS combines the high separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. shimadzu.com The electron ionization (EI) source in a typical GC-MS system produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. mdpi.com

LC-MS and LC-MS/MS: The combination of liquid chromatography with mass spectrometry is the most widely used technique for the analysis of modified nucleosides. rsc.orgmdpi.com HILIC-MS/MS, in particular, offers the ideal combination of chromatographic retention for this polar compound and the high sensitivity and specificity of tandem mass spectrometry. mdpi.com Using techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, allows for highly selective and accurate quantification of this compound, even at very low concentrations in complex biological matrices. mdpi.com

Table 5: Comparison of Coupled Analytical Techniques

Technique Separation Principle Derivatization Required? Primary Application Advantages Limitations
GC-MS Volatility / Boiling Point Yes (e.g., Silylation) Analysis of volatile metabolites High chromatographic resolution; Extensive spectral libraries available. Requires derivatization; Not suitable for thermally labile compounds.
HPLC-UV Polarity (Reversed-Phase) No Routine quantification in simple mixtures Simple, robust, and widely available. Lower sensitivity and selectivity compared to MS; Potential for co-elution interference.

| HILIC-MS/MS | Polarity / Hydrophilicity | No | Targeted quantification and identification in complex matrices | Excellent for polar compounds; High sensitivity and selectivity; Structural confirmation via MS/MS. | Matrix effects can suppress ion signals; Fewer standardized methods compared to RP-HPLC. |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) represents a family of powerful electrokinetic separation methods performed in submillimeter diameter capillaries. This technique is particularly advantageous for the analysis of nucleosides and nucleotides due to its high separation efficiency, minimal sample volume requirements (often in the nano- and picoliter range), and rapid analysis times. In CE, charged molecules migrate through an electrolyte solution, known as the background electrolyte (BGE), under the influence of an electric field. The separation is based on differences in the analytes' charge-to-size ratio, allowing for the high-resolution separation of structurally similar compounds like various nucleosides.

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) has emerged as an ideal tool for analyzing nucleobases and nucleosides in diverse sample matrices. This hyphenated technique combines the superior separation power of CE with the high sensitivity and selectivity of MS for identification and quantification. Optimization of separation conditions is critical for achieving good resolution and response. Key parameters that are systematically adjusted include the composition and pH of the BGE, separation voltage, and capillary temperature. For instance, a study on the simultaneous analysis of 12 nucleosides and nucleobases identified an optimal BGE consisting of 100 mM formic acid containing 10% (v/v) methanol. Such optimization ensures a stable spray for electrospray ionization (ESI) and enhances detection sensitivity.

The table below details an example of optimized CE-MS parameters for the analysis of nucleosides.

ParameterCondition
Separation Technique Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Background Electrolyte (BGE) 100 mM formic acid with 10% (v/v) methanol
Sheath Liquid 75% (v/v) methanol with 0.3% formic acid
Sheath Liquid Flow Rate 3 µL/min
Drying Gas Flow Rate 6 L/min
Drying Gas Temperature 350 °C
Internal Standard 5-chlorocytosine arabinoside
Data derived from a study on the determination of nucleosides and nucleobases in Cordyceps.

Integration of Analytical Techniques for Research in Biological Matrices

Analyzing this compound and other nucleosides within biological matrices such as urine, plasma, and cell cultures presents significant challenges due to the complexity of these samples. Biological matrices contain numerous endogenous compounds that can interfere with analysis, necessitating the use of integrated or "hyphenated" analytical techniques that combine a high-resolution separation method with a highly selective detection method. The most powerful and widely used equipment for this purpose involves a chromatographic separation system coupled to an electrospray ionization (ESI) mass spectrometer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the clinical analysis and biomarker discovery of nucleosides. This approach offers high sensitivity, selectivity, and accuracy, enabling the reliable identification and quantification of specific nucleosides even at low concentrations in complex mixtures. The workflow typically involves sample preparation to remove interfering substances, followed by chromatographic separation (often using a C-18 column) and subsequent detection by MS/MS. Urine, being easily collected non-invasively, is a biofluid of choice for screening modified nucleosides as potential disease biomarkers.

The integration of these techniques allows for targeted analyses, such as multiple-reaction-monitoring (MRM), which enhances quantification accuracy. For example, an integrated metabolomic and transcriptomic analysis of modified nucleosides in clear cell renal cell carcinoma successfully used an LC-MS method to quantify cancer-related nucleosides excreted into the cell culture medium. Such integrated approaches are essential for advancing biomarker discovery and understanding the role of nucleosides in various physiological and pathological states.

The following table summarizes research findings on urinary nucleosides identified as potential cancer biomarkers using an integrated HPLC-MS/MS approach.

NucleosideAssociationAnalytical Finding
Modified NucleosidesGeneral Cancer MarkerElevated levels of certain nucleosides are found in the urine of patients with diseases like cancer due to increased cellular turnover and RNA production.
Six-Nucleoside PanelColon CancerA panel of six urinary nucleosides achieved 68% sensitivity for detecting colon cancer with minimal false positives.
Combined PanelColon CancerCombining the urinary nucleoside panel with a serum protein biomarker (CEA) increased detection sensitivity to 85%.
Findings are based on a study quantifying urinary nucleosides as potential biomarkers for various cancers in a Taiwanese population.

Future Research Directions and Theoretical Perspectives on 3 Beta D Ribofuranosyluridine

Elucidation of Undefined Biosynthetic and Metabolic Pathways

The biosynthetic and metabolic pathways of 3-beta-D-Ribofuranosyluridine are currently undefined in the scientific literature. Understanding how this compound is synthesized and degraded within a biological context is a fundamental first step in elucidating its potential physiological roles. Future research in this area should focus on several key aspects.

Firstly, the identification of the enzymes responsible for the synthesis of this compound is paramount. It is hypothesized that a specific glycosyltransferase is responsible for the formation of the O-glycosidic bond between a donor ribose molecule and the 3'-hydroxyl group of uridine (B1682114). A systematic screening of known glycosyltransferases or the use of activity-based protein profiling with uridine substrates could lead to the identification of the relevant enzyme(s).

Secondly, the metabolic fate of this compound needs to be determined. Research should investigate whether this compound is a transient signaling molecule, a stable structural component of a larger biomolecule, or a metabolic byproduct. Studies employing radiolabeled this compound in cell cultures or model organisms could trace its metabolic pathway, identifying any downstream metabolites and the enzymes involved in its catabolism.

Research Objective Proposed Methodologies Potential Outcomes
Identify biosynthetic enzymes- Enzyme screening assays- Activity-based protein profiling- Genetic knockout studies- Identification of specific glycosyltransferases- Understanding of the biosynthetic pathway
Determine metabolic fate- Radiolabeling and tracer studies- Metabolomic analysis of cells treated with this compound- Identification of metabolic products- Elucidation of the catabolic pathway

Development of Novel Chemical Synthesis Strategies for Structurally Diverse Analogs

The chemical synthesis of nucleoside analogs is a cornerstone of medicinal chemistry and chemical biology. mdpi.com Developing efficient and versatile synthetic routes to this compound and its analogs is crucial for enabling detailed biological studies and exploring its therapeutic potential. Future research in synthetic chemistry should aim to create a toolbox of methods for generating a diverse library of these compounds.

One promising avenue is the adaptation of established nucleoside coupling reactions, such as the silyl-Hilbert-Johnson reaction, to form the O-glycosidic bond with high stereoselectivity. mdpi.com Exploration of different protecting group strategies for both the uridine and ribose moieties will be critical to achieving high yields and purity. Furthermore, the development of biocatalytic methods, employing engineered enzymes, could offer a more sustainable and stereospecific approach to synthesis. nih.gov

The synthesis of structurally diverse analogs could involve modifications at several key positions, including the uracil (B121893) base, the ribose of the uridine core, and the appended ribofuranosyl group. This would allow for a systematic investigation of the structure-activity relationships of this compound in various biological assays.

Analog Type Potential Synthetic Approach Rationale for Synthesis
Base-modified analogs- Post-glycosylation modification of the uracil ring- To probe interactions with proteins and nucleic acids
Sugar-modified analogs (uridine core)- Synthesis from pre-modified uridine derivatives- To investigate the role of the core ribose in biological activity
Sugar-modified analogs (appended ribose)- Use of modified ribose donors in the glycosylation step- To explore the impact of the appended sugar on stability and recognition

Advanced Computational Approaches for Predictive Modeling of Molecular Interactions and Dynamics

Computational modeling provides a powerful tool for understanding the structural and dynamic properties of biomolecules and their interactions. For a molecule like this compound, where experimental data is scarce, in silico approaches can offer initial insights and guide future experimental work.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound in aqueous solution and when incorporated into an RNA strand. These simulations can reveal the impact of the O-glycosidic linkage on the local and global structure and dynamics of the RNA. morressier.com Quantum mechanics (QM) calculations can be used to accurately model the electronic structure of the O-glycosidic bond and to understand its stability and reactivity.

Furthermore, predictive modeling can be used to identify potential protein binding partners for this compound. Docking studies and virtual screening of protein databases could generate hypotheses about its biological targets, which can then be validated experimentally.

Computational Method Research Question Expected Insights
Molecular Dynamics (MD) Simulations- What are the conformational preferences of this compound?- How does it affect RNA structure and dynamics?- Understanding of the 3D structure and flexibility- Prediction of its impact on RNA folding and stability
Quantum Mechanics (QM) Calculations- What is the nature of the O-glycosidic bond?- Detailed electronic structure and bond stability information
Docking and Virtual Screening- What are the potential protein targets of this compound?- Generation of hypotheses for experimental validation

Deeper Understanding of Molecular Mechanisms in Fundamental Biological Processes

A central question for any modified nucleoside is its role in fundamental biological processes. nih.govnih.gov For this compound, it is currently unknown whether it is a naturally occurring modification in RNA or a free signaling molecule. Future research must address this fundamental question to understand its molecular mechanisms.

High-sensitivity analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), should be utilized to screen for the presence of this compound in cellular RNA from various organisms and tissues. researchgate.net If found to be a component of RNA, its specific location within different RNA species (mRNA, tRNA, rRNA, etc.) would need to be mapped.

Subsequently, the functional consequences of this modification would need to be investigated. For example, does it influence RNA stability, translation efficiency, or interaction with RNA-binding proteins? In vitro transcription and translation assays using RNA containing synthetically incorporated this compound, as well as cellular studies using techniques like CRISPR-Cas9 to manipulate the expression of its putative biosynthetic enzymes, would be crucial in answering these questions.

Exploration of Interdisciplinary Research Avenues involving this compound

The unique structure of this compound opens up possibilities for its application in various interdisciplinary research fields. The exploration of these avenues could lead to the development of novel tools and technologies.

In the field of chemical biology , synthetic analogs of this compound could be developed as chemical probes to study the function of glycosyltransferases or other enzymes involved in its metabolism. These probes could incorporate reporter tags such as fluorophores or biotin (B1667282) for easy detection.

In drug discovery , the potential for this compound and its derivatives to act as inhibitors of specific enzymes or to modulate biological pathways could be explored. Given that many antiviral and anticancer drugs are nucleoside analogs, this compound represents a novel scaffold for therapeutic development. creative-proteomics.com

In the realm of nanotechnology and materials science , the self-assembly properties of this compound-containing oligonucleotides could be investigated. The additional ribose moiety could influence the formation of higher-order nucleic acid structures, potentially leading to the development of novel biomaterials.

Interdisciplinary Field Potential Application of this compound
Chemical Biology- Development of chemical probes for enzyme activity studies
Drug Discovery- A novel scaffold for antiviral and anticancer drug development
Nanotechnology- Building block for the self-assembly of novel nucleic acid nanostructures

Q & A

Q. What in vivo models are optimal for evaluating the therapeutic potential of 3-β-D-Ribofuranosyluridine in metabolic disorders?

  • Methodological Answer : Use transgenic murine models (e.g., db/db mice for diabetes) with oral or intravenous administration. Monitor biomarkers (e.g., blood glucose, ATP levels) via ELISA or metabolomics. Histopathological analysis of tissues (e.g., liver, kidney) assesses toxicity. Cross-reference with pharmacokinetic data to optimize dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.